Daclatasvir Impurity B Daclatasvir Impurity B
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023469
InChI: InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1
SMILES:
Molecular Formula: C35H41N7O4
Molecular Weight: 623.7 g/mol

Daclatasvir Impurity B

CAS No.:

Cat. No.: VC16023469

Molecular Formula: C35H41N7O4

Molecular Weight: 623.7 g/mol

* For research use only. Not for human or veterinary use.

Daclatasvir Impurity B -

Specification

Molecular Formula C35H41N7O4
Molecular Weight 623.7 g/mol
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1
Standard InChI Key JYVHPJBIMHHKQX-CHQNGUEUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC
Canonical SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC

Introduction

Chemical and Structural Characteristics

Molecular Structure and Formula

Daclatasvir Impurity B features a stereochemically complex framework with multiple chiral centers, as illustrated by its IUPAC name and 2D/3D structural models . The compound’s molecular formula, C35H41N7O4\text{C}_{35}\text{H}_{41}\text{N}_{7}\text{O}_{4}, corresponds to a molecular weight of 623.74 g/mol, consistent across multiple sources .

PropertyValue
CAS Number2226541-13-3
Molecular FormulaC35H41N7O4\text{C}_{35}\text{H}_{41}\text{N}_{7}\text{O}_{4}
Molecular Weight623.74 g/mol
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, sealed container

The impurity’s stability is influenced by environmental factors such as temperature and moisture, necessitating strict storage protocols .

Synthesis and Degradation Pathways

While detailed synthetic routes are proprietary, Daclatasvir Impurity B is hypothesized to form via acetylation side reactions or stereochemical inversions during Daclatasvir synthesis . Degradation studies highlight its emergence under oxidative or hydrolytic stress, underscoring the need for stability-indicating analytical methods .

Analytical Methods for Detection and Quantification

Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating UPLC method has been validated for simultaneous analysis of Daclatasvir and its impurities, including Impurity B . Naz et al. (2019) developed a reversed-phase UPLC protocol with UV detection at 260 nm, achieving baseline separation of Impurity B from other related substances . The method’s robustness was confirmed through forced degradation studies, demonstrating specificity under thermal, photolytic, and acidic conditions .

Validation Parameters

Key validation parameters for Impurity B quantification include:

ParameterValue
Linearity Range0.05–0.75 µg/mL
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantitation (LOQ)0.045 µg/mL
Recovery Rate98.2–101.8%

This method is widely adopted in quality control laboratories for batch release and stability testing .

Regulatory and Quality Control Considerations

Compliance with ICH Guidelines

Daclatasvir Impurity B is subject to International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which mandate identification and control of impurities above 0.10% . Manufacturers must provide comprehensive characterization data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectra, to regulatory agencies .

Role in Abbreviated New Drug Applications (ANDAs)

Stock ConcentrationVolume for 1 mM Solution
1 mg1.6032 mL
5 mg8.0162 mL
10 mg16.0323 mL

Solubility enhancement techniques, such as sonication at 37°C, are recommended for viscous solutions .

Research Applications and Recent Studies

Stability Profiling

Naz et al. (2019) utilized Daclatasvir Impurity B to assess the stability of Daclatasvir in pharmaceutical formulations and serum samples . Their findings revealed that the impurity’s levels remained within permissible limits under accelerated storage conditions (40°C/75% RH), validating the drug’s shelf life .

Metabolic Pathway Analysis

As a drug metabolite, Daclatasvir Impurity B provides insights into hepatic clearance mechanisms. In vitro studies suggest minor cytochrome P450 involvement, highlighting renal excretion as the primary elimination route .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator